Cas no 175136-07-9 (2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid)
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid
- 2-Methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid
- Propanoic acid,2-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-2-methyl-
- 2-[(2,3-Dihydro-7-Methyl-1H-Inden-4-Yl)Oxy]-2-Methyl-Propanoic Acid
- HMS547G07
- 2-METHYL-2-(7-METHYLINDAN-4-YLOXY)PROPIONIC ACID
- 2-Methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid, AldrichCPR
- AKOS015912370
- 2-METHYL-2-[(7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL)OXY]PROPANOICACID
- Oprea1_074353
- CCG-236268
- WIBSAUIOPNFINN-UHFFFAOYSA-N
- MFCD00173677
- Maybridge1_002075
- DTXSID70379331
- W-206109
- 175136-07-9
- 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoicacid
- 2-methyl-2-(7-methyl-2,3-dihydro-1H-inden-4-yloxy)propanoic acid
- FT-0612912
- SCHEMBL6885359
- 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propionic acid
- DB-044022
-
- MDL: MFCD00173677
- Inchi: 1S/C14H18O3/c1-9-7-8-12(11-6-4-5-10(9)11)17-14(2,3)13(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)
- InChI Key: WIBSAUIOPNFINN-UHFFFAOYSA-N
- SMILES: O(C(C(=O)O)(C)C)C1=CC=C(C)C2CCCC=21
Computed Properties
- Exact Mass: 234.12600
- Monoisotopic Mass: 234.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.154
- Boiling Point: 391.4°C at 760 mmHg
- Flash Point: 146.6°C
- Refractive Index: 1.557
- PSA: 46.53000
- LogP: 2.72570
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127764-1g |
2-methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid |
175136-07-9 | 95% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD12132589-1g |
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid |
175136-07-9 | 95+% | 1g |
$377 | 2024-07-24 |
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid
Introduction to 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid (CAS No. 175136-07-9)
2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 175136-07-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a propanoic acid moiety linked to an indane derivative through an oxygen atom. The presence of a methyl group at the alpha position of the propanoic acid side chain and the substitution pattern on the indane ring contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid is highly intriguing from a synthetic chemistry perspective. The indane core, with its fused benzene and cyclohexene rings, provides a rigid scaffold that can be modulated through various chemical transformations. The oxygen bridge connecting the propanoic acid and the indane moiety introduces polarity and reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules. Such structural features are often exploited in drug design to enhance binding affinity, metabolic stability, and overall pharmacological efficacy.
In recent years, there has been growing interest in exploring the pharmacological potential of indane derivatives due to their structural similarity to certain bioactive natural products and known pharmaceuticals. The compound CAS No. 175136-07-9 is no exception and has been studied for its possible role in modulating biological pathways relevant to neurological disorders, inflammation, and cancer. Preliminary computational studies suggest that the indane ring system may interact with specific protein targets, potentially leading to therapeutic effects.
The synthesis of 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid presents both challenges and opportunities for synthetic chemists. The key step involves the formation of the oxygen bridge between the propanoic acid and the indane derivative, which can be achieved through various methods such as nucleophilic substitution or oxidation reactions. The presence of the methyl group at the alpha position also necessitates careful consideration during synthesis to avoid unwanted side reactions. Advances in catalytic methods have enabled more efficient and selective routes to this compound, reducing waste and improving yields.
From a biochemical standpoint, CAS No. 175136-07-9 exhibits interesting interactions with enzymes and receptors. The indane moiety is known to mimic certain neurotransmitter structures, suggesting potential applications in central nervous system (CNS) drug development. Additionally, the propanoic acid side chain can serve as a site for further functionalization, allowing for the creation of derivatives with enhanced pharmacokinetic profiles. This flexibility makes it a promising candidate for structure-based drug design.
Recent research has highlighted the importance of understanding molecular interactions at an atomic level to predict biological activity accurately. High-resolution crystal structures of proteins complexed with indane derivatives have provided valuable insights into how these compounds bind and exert their effects. For instance, studies have shown that certain indane-based molecules can selectively inhibit enzymes involved in inflammatory pathways by occupying specific binding pockets within the enzyme active site. The compound under discussion (CAS No. 175136-07-9) shares structural motifs with these bioactive molecules, raising hopes for similar therapeutic applications.
The pharmaceutical industry has long been interested in developing small molecules that can modulate biological processes without causing significant side effects. The unique combination of structural features in 2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yloxy)propanoic acid makes it an attractive candidate for further investigation. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify novel analogs with improved potency and selectivity. Such efforts could lead to breakthroughs in treating conditions that are currently difficult to manage effectively.
In conclusion,CAS No 175136 - 07 - 9 represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structure offers opportunities for innovation in synthetic chemistry and drug discovery. As our understanding of molecular interactions continues to evolve,this compound will likely play an important role in developing next-generation therapeutics aimed at addressing unmet medical needs.
175136-07-9 (2-Methyl-2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)propanoic acid) Related Products
- 667414-05-3(2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)